2-(Oxetan-3-yl)morpholine

Vue d'ensemble

Description

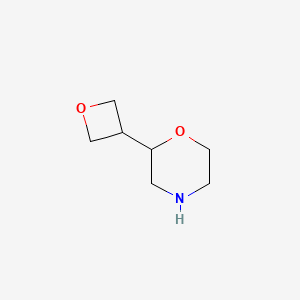

2-(Oxetan-3-yl)morpholine is a heterocyclic compound that features both an oxetane ring and a morpholine ring in its structure. The oxetane ring is a four-membered ring containing one oxygen atom, while the morpholine ring is a six-membered ring containing both oxygen and nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-yl)morpholine typically involves the formation of the oxetane ring followed by the introduction of the morpholine moiety. One common method is the intramolecular cyclization of appropriate precursors. For example, the oxetane ring can be formed through the Paternò–Büchi [2+2] cycloaddition reaction, which involves the photochemical reaction of an alkene with a carbonyl compound . The morpholine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Williamson ether synthesis or other cyclization methods that allow for the efficient formation of the oxetane and morpholine rings. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity in industrial settings .

Analyse Des Réactions Chimiques

Ring-Opening Reactions

The oxetane ring’s strain (≈106 kJ/mol) facilitates nucleophilic or acid-catalyzed ring-opening:

-

Acid-Catalyzed Hydrolysis : Treatment with aqueous oxalic acid cleaves the oxetane ring without racemization, yielding morpholine-containing diols .

-

Nucleophilic Attack : Grignard reagents (e.g., MeMgBr) or alkoxides (KOtert-Bu) open the oxetane to form branched ethers. For example, MeMgBr reacts with oxetanes to afford 83–99% yields of 2-substituted products .

Mechanistic Insight :

The ring-opening proceeds via a tetrahedral intermediate, with regiochemistry dictated by steric and electronic factors. For 3-substituted oxetanes, attack typically occurs at the less hindered carbon .

Functionalization of the Morpholine Nitrogen

The morpholine nitrogen can participate in:

-

Acylation : Reaction with acyl chlorides in dichloromethane yields N-acyl derivatives.

-

Alkylation : Benzylation or methylation under basic conditions (e.g., NaH/DMF) produces quaternary ammonium salts .

Table 2: Morpholine Nitrogen Functionalization

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Acetyl chloride | N-Acetyl derivative | 85 | DCM, RT, 2 h | |

| Benzyl bromide | N-Benzyl quaternary salt | 78 | NaH, DMF, 0°C→RT |

Oxidation and Reduction

-

Oxidation : The oxetane ring resists oxidation, but the morpholine nitrogen can be oxidized to a nitroso derivative using m-CPBA .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxetane to a tetrahydrofuran analog, though this is less common due to ring strain relief .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the oxetane’s C2 position are feasible. For example:

-

Reaction of 2-iodo-oxetane derivatives with aryl boronic acids under Pd(PPh₃)₄ catalysis affords biaryloxetanes in 70–82% yields .

Physicochemical Modulation

The oxetane’s electron-withdrawing effect lowers the pKa of adjacent amines by ~2.7 units , reducing basicity and improving solubility. This property is exploited in drug discovery to optimize pharmacokinetics .

Applications De Recherche Scientifique

2-(Oxetan-3-yl)morpholine has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.

Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation .

Mécanisme D'action

The mechanism of action of 2-(Oxetan-3-yl)morpholine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The morpholine ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 2-(Oxetan-3-yl)morpholine include:

Azetidine derivatives: These compounds contain a four-membered ring with one nitrogen atom and exhibit similar reactivity and applications.

Oxetane derivatives: Compounds with variations in the substituents on the oxetane ring, which can influence their chemical and biological properties.

Morpholine derivatives: Compounds with different substituents on the morpholine ring, affecting their interactions with biological targets

Uniqueness

This compound is unique due to the combination of the oxetane and morpholine rings in a single molecule. This dual-ring structure imparts distinct physicochemical properties, such as increased rigidity and potential for diverse chemical reactivity, making it a valuable compound for various applications .

Activité Biologique

2-(Oxetan-3-yl)morpholine is a heterocyclic compound characterized by the presence of both an oxetane ring and a morpholine ring. Its unique structural features impart significant biological activity, making it a subject of interest in medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains a four-membered oxetane ring and a six-membered morpholine ring, which contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can modify biological molecules. The morpholine component facilitates hydrogen bonding and other interactions with enzymes and receptors, potentially influencing their activity and function.

Biological Applications

This compound has been investigated for various applications in biological research:

- Enzyme Mechanisms : It serves as a probe for studying enzyme mechanisms due to its ability to form covalent bonds with active site residues.

- Drug Discovery : The compound is part of ongoing drug discovery campaigns, where oxetane-containing compounds are explored for their therapeutic potential against diseases such as cancer and viral infections .

Case Studies

Several studies highlight the biological significance of this compound:

- Anticancer Activity : Research indicates that derivatives of oxetane compounds exhibit anticancer properties by inhibiting tumor growth in various cancer cell lines. For instance, modifications to the oxetane structure have shown enhanced potency against specific cancer types .

- Antiviral Properties : Oxetane derivatives have been explored for their antiviral effects, particularly in the context of respiratory viruses. The incorporation of oxetane rings has been linked to improved metabolic stability and bioavailability in preclinical models .

Comparative Analysis

A comparison of this compound with similar compounds reveals its unique advantages:

| Compound Type | Structural Features | Biological Activity |

|---|---|---|

| Azetidine Derivatives | Four-membered ring with nitrogen | Similar reactivity but less explored in drug discovery |

| Morpholine Derivatives | Six-membered ring with nitrogen | Established medicinal uses; however, lacks oxetane's properties |

| Oxetane Derivatives | Four-membered ring with oxygen | Enhanced solubility and metabolic stability |

The combination of the oxetane and morpholine rings in this compound contributes to its distinct physicochemical properties, enhancing its potential as a drug candidate.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound derivatives, aiming to optimize their biological activity. For example, modifications to the substituents on the morpholine ring have resulted in compounds with improved selectivity for particular biological targets .

Propriétés

IUPAC Name |

2-(oxetan-3-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-10-7(3-8-1)6-4-9-5-6/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHSYAGLWLBJON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856275 | |

| Record name | 2-(Oxetan-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273568-09-4 | |

| Record name | 2-(Oxetan-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.